2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl

Description

Nomenclature and Structural Identification

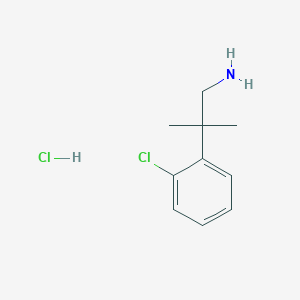

The systematic nomenclature of 2-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions, describing a branched aliphatic amine with an aromatic substituent. The compound's molecular formula is expressed as C₁₀H₁₄ClN·HCl, indicating the presence of the free base amine complexed with hydrochloric acid to form the hydrochloride salt. The molecular weight of the complete salt form totals 220.14 grams per mole, comprising 183.88 grams per mole for the free base component and 36.46 grams per mole for the hydrochloric acid component.

The structural identification reveals a central propane backbone with methyl substitution at the second carbon position, creating a quaternary carbon center. The 2-chlorophenyl group attachment at this same carbon position generates significant steric hindrance and influences the compound's overall three-dimensional conformation. The primary amine functionality located at the terminal carbon of the propyl chain exists in its protonated form within the hydrochloride salt structure.

| Structural Parameter | Specification |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN·HCl |

| Molecular Weight | 220.14 g/mol |

| Chemical Abstracts Service Number | 1393441-95-6 |

| International Chemical Identifier Key | YOCAOAUJSHDYGQ-UHFFFAOYSA-N |

| Canonical Simplified Molecular-Input Line-Entry System | CC(C)(CN)C1=CC=CC=C1Cl.Cl |

The compound's stereochemistry centers around the quaternary carbon bearing the chlorophenyl substituent, though the specific compound under discussion appears to exist as a single constitutional isomer without defined stereochemical configuration. This differs markedly from related compounds such as the enantiomerically pure forms found in pharmaceutical applications.

Historical Context and Discovery

The development of chlorinated phenethylamine derivatives emerged during the mid-twentieth century as pharmaceutical researchers sought to create novel therapeutic agents with improved efficacy and reduced side effects. While the specific historical origins of 2-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride remain undocumented in the available literature, its structural relationship to established pharmaceutical compounds provides insight into its developmental trajectory.

The broader family of chlorophenyl-substituted amines gained prominence during the 1950s and 1960s, coinciding with intensive research into appetite suppressants and central nervous system stimulants. Notable compounds from this era include clortermine, which bears the systematic name 1-(2-chlorophenyl)-2-methylpropan-2-amine and was developed by Ciba Corporation in the 1960s. The structural similarity between clortermine and the compound under discussion suggests potential shared synthetic methodologies and research lineages.

The synthetic approaches to chlorinated phenethylamine derivatives typically involved Grignard reagent methodology, as demonstrated in the preparation of related compounds. These historical synthetic strategies established foundational chemistry that continues to influence contemporary approaches to similar molecular architectures. The development of such compounds occurred during a period of intense pharmaceutical innovation, before modern regulatory frameworks required extensive safety and efficacy testing.

Role in Modern Organic and Medicinal Chemistry

Contemporary applications of 2-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride center primarily on its utility as a research chemical and synthetic intermediate. The compound's structural features make it valuable for investigating structure-activity relationships within the phenethylamine family, particularly regarding the influence of chlorine substitution patterns and amine positioning on biological activity.

In modern synthetic organic chemistry, the compound serves as a building block for more complex molecular architectures. The presence of the primary amine functionality provides numerous opportunities for further chemical elaboration through standard amine chemistry, including acylation, alkylation, and condensation reactions. The quaternary carbon center introduces conformational rigidity that can be exploited in designing molecules with specific three-dimensional requirements.

| Chemical Property | Characteristic | Research Application |

|---|---|---|

| Primary Amine | High nucleophilicity | Synthetic elaboration |

| Quaternary Carbon | Conformational rigidity | Stereochemical studies |

| Aromatic Chlorine | Electron-withdrawing effect | Electronic property investigations |

| Hydrochloride Salt | Enhanced solubility | Biological assay compatibility |

The compound's role in medicinal chemistry research extends to its potential as a pharmacophore element in drug discovery programs. The specific arrangement of the chlorophenyl group and primary amine creates a unique spatial distribution of pharmacologically relevant functional groups. This molecular architecture allows researchers to probe the importance of specific binding interactions in biological targets while maintaining the core structural features associated with phenethylamine activity.

Modern pharmaceutical research increasingly recognizes the importance of stereochemistry in drug action, leading to detailed investigations of enantiomerically pure compounds. While 2-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride itself may not possess defined stereochemistry, its structural framework serves as a foundation for developing chiral analogs with potentially distinct biological profiles.

The compound's utility extends to structure-activity relationship studies investigating the effects of chlorine substitution patterns on biological activity. Research in this area has demonstrated that chlorine positioning significantly influences both the electronic properties and biological activity of aromatic compounds, making systematic studies of chlorophenyl derivatives valuable for understanding these relationships.

Furthermore, the compound contributes to ongoing research into the synthesis and properties of chlorine-containing heterocyclic and carbocyclic compounds. Such investigations provide fundamental insights into the role of halogen substitution in modulating molecular properties, contributing to the broader understanding of halogen effects in organic chemistry and drug design.

Properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCAOAUJSHDYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-95-6 | |

| Record name | Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The compound 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, also known as 2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound functions primarily as an antagonist of the NMDA receptor . It interacts with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels.

Biochemical Pathways

The compound affects the unfolded protein response (UPR) pathway. It attenuates ATF4 and GRP78, typical downstream targets of the UPR, together with c-Myc protein expression. It also changes the expression of several ER-associated protein degradation (ERAD) components.

Pharmacokinetics

The compound has a low oral bioavailability , reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes. It undergoes oxidative metabolism, mainly to norketamine. Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating acute pain.

Result of Action

The compound rapidly downregulates the expression of c-Myc in addition to ER stress responses in a post-translational manner. It also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, conditions in the tumor microenvironment such as low glucose, low oxygen, and decreased amino acid availability can confer antiapoptotic competence to tumor cells

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function. The nature of these interactions often involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.

Cellular Effects

The effects of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the unfolded protein response in HT-29 cells under stress conditions. This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NMDA receptor, leading to inhibition or activation of these molecules. This binding can result in changes in gene expression, enzyme activity, and other molecular processes. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can cause significant changes in cellular function and metabolism, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic uses.

Transport and Distribution

The transport and distribution of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its overall activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s function and interactions with other biomolecules, highlighting the importance of subcellular targeting in its application.

Biological Activity

2-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, commonly referred to as a derivative of the phenylpropanamine class, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems, particularly in the context of neurological disorders.

The biological activity of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, is largely attributed to its ability to modulate neurotransmitter systems. It is believed to interact with various receptors and enzymes involved in the regulation of monoamines such as dopamine, norepinephrine, and serotonin. This modulation can influence a range of physiological and psychological processes, making it a subject of interest in neuropharmacology.

Key Mechanisms:

- Receptor Interaction : The compound acts as a ligand for neurotransmitter receptors, potentially affecting their activity.

- Monoamine Modulation : It may influence the release and reuptake of key neurotransmitters, impacting mood and cognitive functions.

Biological Activity Overview

Research indicates that 2-(2-Chlorophenyl)-2-methylpropan-1-amine exhibits various biological activities, particularly in the central nervous system. Its applications span several areas:

- Neurological Disorders : Investigated for potential therapeutic effects in conditions like depression and anxiety.

- Pharmacological Studies : Used as a reference compound in studies assessing receptor affinity and activity .

Study 1: Neurotransmitter Interaction

A study explored the compound's interaction with dopamine receptors, revealing that it could enhance dopamine release in certain neuronal pathways. This effect was linked to improved symptoms in animal models mimicking Parkinson's disease .

Study 2: Comparative Analysis

A comparative analysis highlighted the compound's efficacy against other similar compounds. It showed superior activity in modulating serotonin levels compared to traditional antidepressants, suggesting a unique mechanism that could be leveraged for novel therapies .

Data Tables

| Study | Biological Target | Findings | Implications |

|---|---|---|---|

| Study 1 | Dopamine Receptors | Enhanced dopamine release | Potential treatment for Parkinson's disease |

| Study 2 | Serotonin Levels | Superior modulation compared to traditional antidepressants | Novel therapeutic avenues for depression |

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl serves as a versatile building block for synthesizing more complex organic molecules. Its chlorinated structure allows for various chemical reactions:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceuticals due to its ability to undergo nucleophilic substitution and acylation reactions.

- Material Science : It can be used in the development of new materials, including polymers and dyes, owing to its reactive amine group.

Biology

The biological applications of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl are particularly noteworthy:

- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction could influence mood regulation and cognitive functions.

- Receptor Binding Studies : The compound is studied for its potential to bind to various receptors in the brain, which may lead to therapeutic applications in treating mental health disorders.

Medicine

The medicinal applications of 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl are being explored in several areas:

- Therapeutic Potential : Preliminary studies suggest that it may have analgesic properties and could be beneficial in treating neurological disorders.

- Drug Development : Ongoing research aims to assess its efficacy and safety profile for potential use in clinical settings.

Case Study 1: Neurotransmitter Modulation

A study conducted on the effects of 2-(2-Chlorophenyl)-2-methylpropan-1-amine on neurotransmitter release demonstrated that the compound could enhance serotonin levels in vitro. This finding suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Synthesis Pathways

Research detailing the synthesis pathways for 2-(2-Chlorophenyl)-2-methylpropan-1-amine highlights its utility as an intermediate in the production of more complex pharmaceutical agents. Various synthetic routes have been explored, emphasizing the compound's significance in drug discovery.

Data Tables

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Facilitates synthesis of complex molecules |

| Biology | Neurotransmitter modulation | Potential treatment for mood disorders |

| Medicine | Analgesic properties | Possible therapeutic agent for neurological conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorophenyl Substitution

2-(3-Chlorophenyl)-2-methylpropan-1-amine HCl (CAS: 1352318-53-6):

The meta-chloro isomer exhibits reduced steric hindrance compared to the ortho-substituted target compound. This positional difference may alter receptor binding affinity in pharmacological contexts due to varying electronic effects (inductive vs. resonance) .- 2-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (CAS: 1002557-04-1): The para-chloro substitution eliminates steric interactions but increases electron-withdrawing effects across the phenyl ring.

Halogenated Derivatives

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl (CAS: 1797306-72-9):

The addition of fluorine introduces greater electronegativity, enhancing dipole moments and hydrogen-bonding capacity. Molecular formula: C₁₀H₁₄Cl₂FN ; molecular weight: 246.6 g/mol .2-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine (CAS: 1086599-51-0):

Bromine’s larger atomic radius increases steric bulk, while fluorine fine-tunes electronic properties. Molecular weight: 246.12 g/mol .

Backbone Modifications

1-(2-Chlorophenyl)-2-methylpropylamine HCl (CAS: 54593120):

N-methylation reduces polarity and increases lipophilicity. Molecular formula: C₁₁H₁₆ClN·HCl ; molecular weight: 238.2 g/mol .2-(2-Chlorophenyl)cyclobutan-1-amine (CAS: 1315366-04-1):

Cyclobutane substitution introduces conformational rigidity. Molecular formula: C₁₀H₁₂ClN ; molecular weight: 181.66 g/mol .

Heterocyclic Analogs

- 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine HCl (CAS: 2650205-80-2):

Replacement of the phenyl ring with an imidazole group introduces hydrogen-bonding sites and aromatic nitrogen atoms. Molecular formula: C₇H₁₄ClN₃ ; molecular weight: 175.66 g/mol .

Physicochemical and Pharmacological Data Comparison

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (HCl Salt) | Key Structural Feature |

|---|---|---|---|---|---|

| 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl (1393441-95-6) | C₁₀H₁₃ClN·HCl | 218.13 | 2.8 | High | Ortho-Cl, branched propane backbone |

| 2-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (1002557-04-1) | C₁₀H₁₃ClN·HCl | 218.13 | 3.1 | Moderate | Para-Cl, reduced steric hindrance |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl (1797306-72-9) | C₁₀H₁₄Cl₂FN | 246.6 | 3.5 | Low | Dual halogenation (Cl, F) |

| 1-(2-Chlorophenyl)-2-methylpropylamine HCl (54593120) | C₁₁H₁₆ClN·HCl | 238.2 | 3.9 | Moderate | N-methylation, increased lipophilicity |

Key Observations:

- Lipophilicity : N-methylation and para-substitution increase LogP values, suggesting enhanced membrane permeability .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for formulation .

- Steric Effects : Ortho-substituted derivatives (e.g., the target compound) face steric challenges that may limit receptor access compared to para isomers .

Research and Industrial Relevance

- Pharmacological Potential: Structural analogs like methiopropamine HCl (CAS: 7464-94-0) have been studied for stimulant effects, suggesting possible CNS activity in related compounds .

- Synthetic Challenges : Fluorinated and brominated derivatives require specialized halogenation reagents (e.g., Selectfluor® or NBS) .

- Market Trends : Phenethylamine derivatives are consumed in agrochemical and pharmaceutical sectors, with 2-Phenyl-1-propanamine HCl showing historic demand growth (1997–2019) .

Preparation Methods

Multi-step Synthesis from 2-Chlorobenzyl Chloride

Step 1: Preparation of 2-(2-Chlorophenyl)-2-methyl-1-propanol by reacting 2-chlorobenzyl chloride with acetone in the presence of a base such as sodium hydroxide. This nucleophilic substitution replaces the benzyl chloride with a hydroxyl group, yielding the chlorophenylpropanol intermediate.

Step 2: Conversion of the alcohol group to the amine can be achieved by substitution reactions, for example, replacing the hydroxyl group with an amine functionality through nucleophilic substitution or via oxidation to a ketone followed by reductive amination.

Step 3: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Reductive Amination Route

Starting from 2-chlorobenzaldehyde, reductive amination with suitable amines such as isopropylamine or methylpropan-1-amine can give the target amine. The reaction typically uses reducing agents like sodium borohydride or diisobutylaluminum hydride to reduce the imine intermediate to the amine.

Optimization of stoichiometry (e.g., aldehyde to amine molar ratios) and catalysts can improve yields, which are generally reported in the 30–50% range for non-optimized conditions.

Grignard Reaction Route from 2-Chlorobenzonitrile

2-Chlorobenzonitrile reacts with isopropylmagnesium bromide (a Grignard reagent) in tetrahydrofuran under inert atmosphere to form an intermediate imine magnesium complex.

Subsequent reduction with sodium borohydride in methanol converts the intermediate to 2-(2-chlorophenyl)-2-methylpropan-1-amine.

The free amine is then extracted and converted to the hydrochloride salt by treatment with HCl in diethyl ether, yielding the hydrochloride salt as a solid.

This method reported an 18% yield under described conditions, indicating room for optimization.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Comments |

|---|---|---|

| Formation of chlorophenylpropanol | 2-Chlorobenzyl chloride + acetone + NaOH (base) | Nucleophilic substitution |

| Oxidation (optional) | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | To convert alcohol to ketone if needed |

| Reductive amination | 2-Chlorobenzaldehyde + amine + NaBH4 or DIBAL | Formation of amine via imine reduction |

| Grignard addition | 2-Chlorobenzonitrile + isopropylmagnesium bromide + NaBH4 | Formation of amine from nitrile via Grignard |

| Hydrochloride salt formation | HCl in ethanol or diethyl ether | Salt crystallization and purification |

Analytical and Purification Notes

The hydrochloride salt is typically isolated by acid-base extraction and crystallization from solvents such as isopropanol/ether or ethanol/HCl mixtures.

Purity and identity are confirmed by spectroscopic methods including GC-MS (molecular ion peaks), FTIR (N-H and C-Cl vibrations), and NMR (aromatic and methyl proton signals).

Data Table: Key Parameters of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Chlorobenzyl chloride + acetone | NaOH | Not specified | Forms chlorophenylpropanol intermediate |

| Reductive amination | 2-Chlorobenzaldehyde + amine | NaBH4, DIBAL | 30–50 | Requires optimization |

| Grignard reaction + reduction | 2-Chlorobenzonitrile + i-PrMgBr | NaBH4, HCl | 18 | Reported yield; inert atmosphere needed |

Research Findings and Considerations

The choice of synthetic route depends on available starting materials, desired scale, and purity requirements.

The Grignard approach offers a direct route from nitriles but may suffer from lower yields and requires careful control of moisture and atmosphere.

Reductive amination provides a versatile method but needs careful optimization of reducing agents and stoichiometry to maximize yield and minimize impurities.

Formation of the hydrochloride salt is crucial for isolating a stable, crystalline product suitable for further applications.

Continuous flow reactors and phase-transfer catalysts have been suggested in related compound syntheses to enhance efficiency and scalability, though specific data for this compound are limited.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl, and how do they influence experimental design?

- Methodological Answer : Critical physicochemical parameters include molecular weight (163.26 g/mol for a related chlorophenyl compound), hydrogen bond donors (1), acceptors (1), logP (2.2 for similar structures), and topological polar surface area (26 Ų) . These properties guide solvent selection (e.g., DMSO for solubility challenges) and storage conditions (e.g., -20°C for long-term stability). The compound’s hydrophobicity (logP) impacts membrane permeability in biological assays, requiring adjustments in vehicle composition (e.g., ethanol:water mixtures) for in vivo studies .

Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl?

- Methodological Answer : A two-step approach is typical:

Nucleophilic substitution : React 2-chlorophenylacetonitrile with methylmagnesium bromide to form the tertiary alcohol intermediate.

Reductive amination : Convert the alcohol to the amine using LiAlH4 or catalytic hydrogenation, followed by HCl salt formation .

Purity is confirmed via GC/MS (retention time matching) and NMR (integration of aromatic protons at δ 7.2–7.5 ppm and methyl groups at δ 1.2–1.5 ppm) .

Q. How should researchers handle and store 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl to ensure stability?

- Methodological Answer : Store as a powder at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol and store at -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent degradation. Safety protocols include PPE (nitrile gloves, respiratory protection for aerosols) and fume hood use during weighing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl?

- Methodological Answer : Contradictions in proton splitting (e.g., unexpected coupling constants) may arise from conformational isomerism. Use variable-temperature NMR (VT-NMR) to assess dynamic processes. For complex mixtures, employ 2D techniques (HSQC, HMBC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodological approaches are recommended for assessing the biological activity of this compound in neurological models?

- Methodological Answer :

- In vitro : Use primary neuronal cultures to evaluate glutamate receptor modulation (patch-clamp electrophysiology) and synaptic plasticity (long-term potentiation assays). Compare to glutamate analogs like 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid HCl .

- In vivo : Administer via intracerebroventricular injection in rodent models of epilepsy (e.g., pentylenetetrazole-induced seizures). Monitor behavioral and EEG changes, with dose optimization based on logP and blood-brain barrier penetration .

Q. How can computational modeling predict the interaction of 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl with biological targets?

- Methodological Answer :

Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to β2-adrenergic receptors (homology model based on PDB: 2RH1). Focus on chlorophenyl hydrophobic interactions and amine group hydrogen bonding.

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC50 data from radioligand displacement assays .

Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound?

- Methodological Answer :

- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of Grignard reagent to nitrile to minimize unreacted starting material.

- Purification : Employ flash chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to remove dimeric byproducts. Monitor purity via HPLC (C18 column, 220 nm detection) with <1% impurity threshold .

Data Contradiction Analysis

Q. How should conflicting solubility data for 2-(2-Chlorophenyl)-2-methylpropan-1-amine HCl be addressed in experimental protocols?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hygroscopicity. Characterize crystalline vs. amorphous phases via XRPD. For dissolution, pre-saturate solvents (e.g., DMSO) under inert gas to prevent oxidation. Report conditions explicitly (temperature, agitation rate) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.